Dembrexine hydrochloride
CAS No.: 52702-51-9
Cat. No.: VC0525619
Molecular Formula: C13H18Br2ClNO2
Molecular Weight: 415.55
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52702-51-9 |
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Molecular Formula | C13H18Br2ClNO2 |
Molecular Weight | 415.55 |
IUPAC Name | 2,4-dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenol;hydrochloride |
Standard InChI | InChI=1S/C13H17Br2NO2.ClH/c14-9-5-8(13(18)12(15)6-9)7-16-10-1-3-11(17)4-2-10;/h5-6,10-11,16-18H,1-4,7H2;1H |
Standard InChI Key | BGRWLVRJIPTKQW-PFWPSKEQSA-N |
SMILES | C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)O)O.Cl |
Appearance | Solid powder |
Introduction
Chemical Composition and Physical Properties
Dembrexine hydrochloride is a synthetic compound with a well-defined chemical structure. Its full chemical name is trans-4-((3,5-Dibromo-2-hydroxybenzyl)amino)cyclohexanol hydrochloride, typically formulated as a monohydrate for enhanced stability and efficacy in pharmaceutical preparations. The compound features a cyclohexanol moiety that contributes significantly to its pharmacological activity and structural integrity.
Structural Characteristics
The molecular structure of Dembrexine hydrochloride is characterized by several distinct features that influence its biological activity:
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Molecular Formula: C13H17Br2NO2.ClH
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Molecular Weight: 415.549
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SMILES Notation: Cl.O[C@H]1CCC@@HNCC2=CC(Br)=CC(Br)=C2O
The compound contains two bromine atoms attached to a benzene ring, which contribute to its stability and pharmacological properties. The presence of hydroxyl groups allows for specific interactions with biological substrates, facilitating its mucolytic action .
Physical Attributes
Dembrexine hydrochloride typically appears as a white crystalline powder with specific solubility characteristics that enhance its pharmaceutical applications:
Property | Characteristic |
---|---|
Appearance | White crystalline powder |
Solubility | Soluble in water and organic solvents |
Stereochemistry | Achiral |
Defined Stereocenters | 2/2 |
E/Z Centers | 0 |
Charge | 0 |
These physical properties facilitate the compound's formulation into various pharmaceutical preparations for veterinary use .
Pharmacological Properties
Dembrexine hydrochloride exhibits distinctive pharmacological characteristics that make it particularly valuable in treating respiratory conditions in animals, especially horses.
Mechanism of Action
The primary mechanism of action of Dembrexine hydrochloride centers on its mucolytic properties:
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It reduces the viscosity of respiratory mucus by disrupting the structure of mucopolysaccharides in sputum .
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The compound enhances the movement of mucus through small airways, improving respiratory clearance mechanisms .
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Dembrexine increases secretion from serous cells in the nasal, tracheal, and bronchial glands, as well as in type II alveolar cells .
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Additionally, it demonstrates anti-tussive (cough-suppressing) effects, which further contribute to its therapeutic value in respiratory conditions .
These mechanisms collectively improve respiratory function by facilitating mucus clearance and reducing airway obstruction.
Pharmacokinetics
The pharmacokinetic profile of Dembrexine hydrochloride has been characterized through various studies:
Parameter | Value | Conditions | Subject |
---|---|---|---|
Half-life | 8 hours | 0.3 mg/kg bw single oral dose | Equus caballus (horse) |
Route of administration | Oral | - | - |
Bioavailability | Not specified in search results | - | - |
The compound undergoes several biotransformation reactions within biological systems, with the primary metabolic pathway involving hydroxylation of the aromatic ring. These metabolic processes lead to various metabolites that are subsequently excreted via urine .
Therapeutic Applications
Dembrexine hydrochloride is primarily utilized in veterinary medicine, with specific applications in equine respiratory health.
Primary Indications
The compound is indicated for the treatment of various respiratory conditions in horses:
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Respiratory infections with increased secretions
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Acute and sub-acute bronchitis
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Chronic respiratory disease
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Infections of the upper airways
These indications stem from the compound's ability to reduce mucus viscosity and improve clearance from the respiratory tract, thereby alleviating symptoms and promoting recovery.
Clinical Usage
In clinical settings, Dembrexine hydrochloride is typically administered according to specific guidelines:
Subject | Recommended Dosage | Frequency | Administration Method |
---|---|---|---|
Adult horses (500 kg) | 30 g powder (0.3 mg/kg) | Twice daily | Oral, mixed with food |
Small horses, ponies, foals | 10 g powder per 170 kg | Twice daily | Oral, mixed with food |
The compound is marketed under the trade name "Sputolosin" and is administered orally, typically mixed with food to ensure proper intake and absorption .
Historical Development and Originator
Dembrexine hydrochloride was developed by Boehringer Ingelheim GmbH, as evidenced by patent information available through public sources. The development process involved synthesis methodology focusing on trans-cis isomerization of trans-4'-(2-hydroxy-3,5-dibromo-benzylamino)cyclohexanol .
Synthesis Approaches
The synthesis of Dembrexine hydrochloride typically involves trans-cis isomerization reactions under controlled conditions:
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The process requires specific temperature control parameters
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Catalysts are employed to facilitate the reaction kinetics
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The reaction conditions are carefully monitored to ensure stereochemical integrity
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The final product is purified to pharmaceutical grade standards
Regulatory Classification
Dembrexine hydrochloride has specific regulatory classifications that govern its use in veterinary medicine:
Code System | Code | Type |
---|---|---|
WHO-VATC | QR05CB90 | Classification |
Various identification systems | 52702-51-9 (CAS Number) | PRIMARY |
J32Z420496 | PRIMARY |
These classifications ensure appropriate regulation and application of the compound in veterinary practice .
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- concentration of a solution resulting from a known mass of compound in a specific volume